2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
Description
2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile is a bi-heterocyclic compound featuring:
- A phenyl ring substituted with a methoxy (-OCH₃) group at position 2 and a 2-amino-1,3-thiazole moiety at position 4.
- An acetonitrile (-CH₂CN) group attached to the phenyl ring.
This structure combines electron-donating (methoxy) and electron-withdrawing (acetonitrile) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-16-11-3-2-8(6-9(11)4-5-13)10-7-17-12(14)15-10/h2-3,6-7H,4H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILBORHCWBAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with various electrophiles.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Formation of the Acetonitrile Group: The acetonitrile group can be introduced by reacting the intermediate compound with cyanogen bromide or other nitrile-forming reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitrile group to an amine.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death . Additionally, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Bi-Heterocyclic Propanamides (Oxadiazole-Thiazole Derivatives)
Examples: Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides) .
Key Differences :
Thiazole-Acetonitrile Derivatives
Examples :
- 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile () .
- 2-(4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl)-3-(dimethylamino)acrylonitrile () .
Key Differences :
- The dichlorophenyl and furyl groups in analogs increase molecular weight and lipophilicity, which may enhance membrane penetration compared to the target’s methoxy-phenyl .
- The dimethylamino-acrylonitrile group in introduces additional hydrogen-bonding capacity, unlike the target’s simpler acetonitrile .
Triazole and Pyrazole Hybrids
Examples :
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () .
- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile () .
Key Differences :
- Triazole/pyrazole analogs exhibit diverse hydrogen-bonding networks due to multiple heteroatoms (N, S), which may enhance target binding compared to the target’s simpler thiazole .
- The nitro group in ’s compound introduces strong electron-withdrawing effects, contrasting with the target’s methoxy group .
Biological Activity
2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and neurological disorders. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₁₀H₁₁N₃O₂S |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including compounds similar to this compound. The presence of the thiazole moiety has been associated with significant cytotoxic effects against various cancer cell lines. For instance, a study reported that thiazole-based compounds exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | U251 (glioblastoma) | 23.30 | |
| Compound 10 | WM793 (melanoma) | <30 | |
| Compound 13 | Jurkat | <10 |
Neuroprotective Effects
Thiazole compounds have also demonstrated neuroprotective properties. Specifically, derivatives have shown efficacy in models of epilepsy and neurodegenerative diseases. A study indicated that certain thiazole derivatives could significantly reduce seizure activity in animal models, suggesting a mechanism involving modulation of neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Thiazole derivatives inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : These compounds promote apoptosis in cancer cells by activating pro-apoptotic proteins such as caspases while inhibiting anti-apoptotic proteins like Bcl-2 .
- Regulation of Gene Expression : The compound may affect transcription factors related to cell cycle regulation and stress responses.
Case Studies
Several case studies have investigated the effects of thiazole-based compounds on specific cancer types:
- Breast Cancer : A study focused on the effects of a related methoxyphenol compound demonstrated significant growth inhibition in breast cancer cell lines (MCF7 and MDA-MB-231). The compound induced apoptosis and inhibited migration through the regulation of VEGFR2 and PPARγ pathways .
- Glioblastoma Treatment : Research indicated that thiazole derivatives could serve as effective agents against glioblastoma by targeting multiple pathways involved in tumor growth and survival .
Q & A
Basic: What are the standard synthetic routes for 2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones or α-bromoacetyl intermediates. For example, 2-aminothiazole derivatives can be generated using sodium acetate as a base in refluxing acetic acid .
- Step 2: Coupling the thiazole moiety with a substituted phenylacetonitrile. For instance, alkylation or nucleophilic substitution reactions using 4-(2-bromoacetyl)benzonitrile derivatives under controlled conditions yield the target compound .
- Key Considerations: Optimize reaction time (3–5 hours for reflux) and stoichiometry (e.g., 0.1 mol thiazole precursor with 0.11 mol aldehyde) to minimize by-products .
Advanced: How can contradictions in spectroscopic data for this compound be resolved during structural characterization?
Methodological Answer:
Contradictions often arise from tautomerism, solvate formation, or dynamic molecular behavior. To address this:
- Multi-Technique Validation:
- ¹H NMR: Assign peaks using DMSO-d₆ as a solvent to observe exchangeable protons (e.g., -NH₂ at δ 7.32 ppm) .
- Mass Spectrometry (MS): Confirm molecular ions (e.g., m/z 277 [M+1]⁺) and fragmentation patterns to validate the backbone .
- X-Ray Crystallography: Resolve ambiguities in stereochemistry or hydrogen bonding using single-crystal data. For example, solvate structures (e.g., methanol solvates) clarify intermolecular interactions .
- Case Study: Inconsistent melting points (e.g., 183°C vs. predicted values) may reflect polymorphism; differential scanning calorimetry (DSC) can identify phase transitions .
Basic: What analytical techniques are most reliable for quantifying functional group interactions in this compound?
Methodological Answer:
- FT-IR Spectroscopy: Identify characteristic bands for:
- UV-Vis Spectroscopy: Monitor π→π* transitions in the thiazole and aromatic systems (e.g., λmax ~270–300 nm in acetonitrile) .
- Elemental Analysis: Validate empirical formulas (e.g., C₁₁H₈N₄OS₂ requires C: 47.81%, H: 2.92%, N: 20.27%, S: 23.21%) .
Advanced: How can computational modeling predict the reactivity of the nitrile and thiazole groups in aqueous environments?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model:
- Hydrolysis Susceptibility: Calculate activation energy barriers for nitrile → amide conversion under acidic/basic conditions.
- pKa Prediction: Estimate acidity of the thiazole NH (e.g., predicted pKa ~0.21±0.10 for similar triazole-thiol derivatives) .
- LogD Values: Predict hydrophobicity (LogD at pH 7.4 ≈ 2.08) to assess membrane permeability .
- Molecular Dynamics (MD): Simulate solvation shells in water-acetonitrile mixtures to evaluate aggregation tendencies .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Storage: Store in airtight containers at 2–8°C in a dark, dry environment to prevent degradation .
- Waste Disposal: Neutralize nitrile waste with alkaline permanganate before disposal to avoid cyanide release .
Advanced: How can reaction mechanisms for thiazole ring functionalization be experimentally validated?
Methodological Answer:
- Isotopic Labeling: Introduce ¹⁵N or ¹³C isotopes into the thiazole ring to track bond cleavage/formation via NMR or MS .
- Kinetic Studies: Monitor reaction progress using in-situ IR or HPLC to identify intermediates (e.g., enolate or Schiff base formation) .
- Trapping Experiments: Use TEMPO or other radical scavengers to confirm/rule out radical pathways in photochemical reactions .
Basic: What chromatographic methods are optimal for purifying this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of polar by-products .
- HPLC: Employ a C18 column with acetonitrile/water (70:30 + 0.1% TFA) at 1 mL/min for analytical purity checks .
- Recrystallization: Purify from DMF/acetic acid (1:1) to yield crystalline solids with >95% purity .
Advanced: How does the methoxy group influence electronic properties and biological activity?
Methodological Answer:
- Electron-Donating Effects: The methoxy group increases electron density on the phenyl ring, enhancing π-stacking with aromatic protein residues (e.g., in kinase inhibitors) .
- SAR Studies: Compare derivatives with -OCH₃ vs. -NO₂/-CF₃ to assess potency changes in enzyme assays (e.g., IC₅₀ shifts in thiazole-based inhibitors) .
- Computational Mapping: Use electrostatic potential surfaces (EPS) to visualize charge distribution and predict binding affinities .
Basic: What are the key stability challenges during long-term storage of this compound?
Methodological Answer:
- Hydrolytic Degradation: Nitriles hydrolyze to amides in humid conditions; store with desiccants (e.g., silica gel) .
- Photodegradation: Protect from UV light using amber glass vials .
- Thermal Stability: DSC/TGA analysis shows decomposition above 250°C; avoid heating above 150°C .
Advanced: How can contradictions in bioactivity data across studies be systematically addressed?
Methodological Answer:
- Dose-Response Reproducibility: Standardize assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and triplicate measurements .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites or degradation products that may confound results .
- Target Validation: Apply CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases or GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
